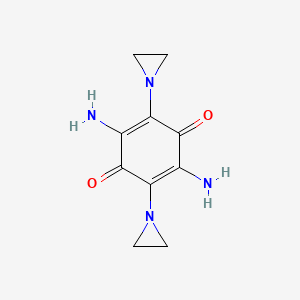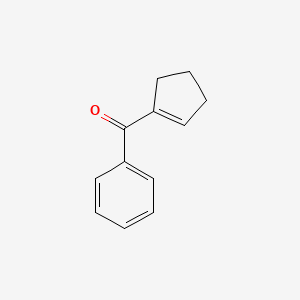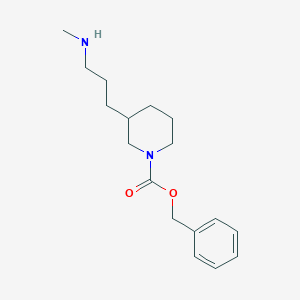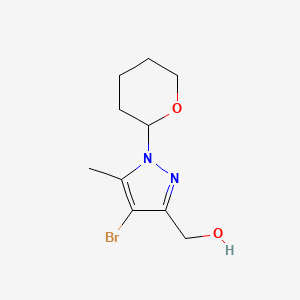![molecular formula C15H24N2O2 B13982356 Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate is a chemical compound that belongs to the family of tert-butyl carbamates. These compounds are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to include various substituents .
Vorbereitungsmethoden
The synthesis of tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. One common method involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones. Another method includes the reaction of tert-butyl N-hydroxycarbamate with benzylamine under specific conditions to yield the desired product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate undergoes a variety of chemical reactions, which are essential for its transformation into more complex molecules. These reactions include:
Nucleophilic Substitutions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Formation of Schiff Bases: The compound can form Schiff bases through coupling with aromatic aldehydes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . This regulation affects various cellular processes, including signal transduction and cellular response to external stimuli.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-aminoethyl)carbamate: This compound has a similar structure but lacks the benzylamino group, which affects its reactivity and applications.
tert-Butyl (2-(benzylamino)ethyl)carbamate: This compound is closely related and shares similar properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for selective interactions with molecular targets and its versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-10-16-12-13-8-6-5-7-9-13/h5-9,16H,10-12H2,1-4H3 |
InChI-Schlüssel |
IAGCHHHDJWYADJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCNCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)







![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
